molecular formula C22H23FN4O2 B2551269 N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286699-27-1

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2551269
CAS No.: 1286699-27-1
M. Wt: 394.45
InChI Key: XPUFDXUMRFDCKW-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide, commonly known as FMTPA, is a novel compound that has gained significant interest in the scientific community due to its potential applications in various fields. FMTPA is a pyrazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Metabolic Studies and Antibacterial Activity

One study delved into the metabolic biotransformation of FYL-67, a novel oxazolidinone antibacterial drug showing excellent activity against Gram-positive organisms like methicillin-resistant Staphylococcus aureus (MRSA). The research identified primary metabolites and suggested significant pathways for both in vivo and in vitro phase I metabolism, highlighting the compound's role in developing analytical methods for quantification and further pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. This study showcases the compound's utility in developing new antioxidant agents and exploring the effects of hydrogen bonding on self-assembly processes (Chkirate et al., 2019).

Anticancer Activity

Sulfonamide derivatives, incorporating elements similar to the compound , have shown potent anticancer activity against breast and colon cancer cell lines. This highlights the potential for developing targeted cancer therapies based on structural modifications of this compound (Ghorab et al., 2015).

Src Kinase Inhibition and Anticancer Activities

Investigations into thiazolyl N-benzyl-substituted acetamide derivatives have revealed their capacity to inhibit Src kinase, a critical enzyme in cancer progression. These studies provide a foundation for the development of new anticancer agents leveraging the structural framework of the original compound (Fallah-Tafti et al., 2011).

Anti-inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have exhibited significant anti-inflammatory activity. This underscores the compound's utility in designing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-16-5-7-17(8-6-16)20-14-27(25-22(20)26-9-11-29-12-10-26)15-21(28)24-19-4-2-3-18(23)13-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUFDXUMRFDCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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